2-Bromo-5-ethyl-4-nitropyridine
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Overview
Description
2-Bromo-5-ethyl-4-nitropyridine is a chemical compound used in various organic synthesis processes . It is often used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
Synthesis Analysis
The synthesis of 2-Bromo-5-ethyl-4-nitropyridine involves several steps. One method involves the use of 2-amino-5-bromopyridine as a starting material, which undergoes a series of reactions including oxidation and heating to produce 2-nitro-5-bromopyridine . Another method involves the reaction of 2-bromopyridine with Glacial acetic acid, acetic anhydride, hydrogen peroxide, and other reagents .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-ethyl-4-nitropyridine is C5H3BrN2O2 . The molecular weight is approximately 202.993 Da .Chemical Reactions Analysis
2-Bromo-5-ethyl-4-nitropyridine can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It can also react with terminal acetylenes in the Sonogashira reaction to synthesize substituted 5-nitro-2-ethynylpyridines .Physical And Chemical Properties Analysis
2-Bromo-5-ethyl-4-nitropyridine is an off-white to light yellow crystal . It has a melting point of 139-141 °C and a boiling point of 145-147 °C/10 mmHg . It is insoluble in water .Scientific Research Applications
Synthesis and Chemical Reactions 2-Bromo-5-ethyl-4-nitropyridine serves as a crucial intermediate in the synthesis of various pyridine derivatives. It's noted for its role in the synthesis of 2‐amino‐5‐ethoxypyridine, although certain synthesis routes, like starting from 2-aminopyridine via 2-amino-5-bromopyridine, are deemed unfeasible due to side-reactions. An alternative synthesis path through 5-bromo-2-nitro-pyridine also does not yield better results, with sodium ethylate replacing not the bromine atom but the nitro group by ethoxyl (Hertog et al., 2010). Large-scale production of 5-Bromo-2-nitropyridine has been explored, where hydrogen peroxide oxidation is used, underscoring its significance in industrial applications (Agosti et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-ethyl-4-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-5-4-9-7(8)3-6(5)10(11)12/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXTSMOFSXVDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethyl-4-nitropyridine |
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